2-Chloro-1-(4-chlorophenyl)ethanol
Overview
Description
“2-Chloro-1-(4-chlorophenyl)ethanol” is a chemical compound with the molecular formula C8H8Cl2O . It is also known by other names such as “2-chloro-1-(4-chlorophenyl)ethan-1-ol” and "Benzeneethanol, 4-chloro-" .
Synthesis Analysis
The synthesis of “2-Chloro-1-(4-chlorophenyl)ethanol” involves catalytic processes . For instance, the compound can be obtained with a space-time yield (STY) of up to 268 g/L d^-1 without any additional cofactor required in the reductive reaction process .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-chlorophenyl)ethanol” can be represented by the InChI code “1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2” and the canonical SMILES "C1=CC(=CC=C1C(CCl)O)Cl" .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-1-(4-chlorophenyl)ethanol” is 191.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Application 1: Chiral-induced synthesis of chiral covalent organic frameworks core-shell microspheres for HPLC enantioseparation
Summary of the Application
The compound 2-Chloro-1-(4-chlorophenyl)ethanol is used in the chiral-induced synthesis of chiral covalent organic frameworks (CCOFs) core-shell microspheres for High-Performance Liquid Chromatography (HPLC) enantioseparation . These CCOFs are a kind of two-dimensional (2D) or three-dimensional (3D) ordered crystalline porous materials, which are formed by the reversible polymerization of organic building blocks .
Methods of Application or Experimental Procedures
The CCOFs are synthesized based on achiral organic precursors by a chiral-induced synthesis strategy . Various kinds of racemates were selected as analytes and separated on the CCOF-TpPa-1@SiO2 and CCOF-TpBD@SiO2-packed columns with a low column backpressure .
Results or Outcomes
The fabricated two CCOFs@SiO2 chiral columns exhibited good separation performance towards various racemates with high column efficiency (e.g., 19,500 plates m−1 for (4-fluorophenyl)ethanol and 18,900 plates m−1 for 1-(4-chlorophenyl)ethanol) and good reproducibility . Some effects have been investigated such as the analyte mass and column temperature on the HPLC enantioseparation .
Application 2: Biocatalytic Synthesis of Optically Pure Vic-Halohydrins
Summary of the Application
The compound 2-Chloro-1-(4-chlorophenyl)ethanol is used in the biocatalytic synthesis of optically pure vic-halohydrins . Vic-halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis involves various enzymatic strategies, including asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
Results or Outcomes
The enantioselectivity of wild-type biocatalysts is often too low for enantiopure synthesis. To overcome these limitations, catalytic properties of wild-type enzymes have been improved by rational and semi-rational protein design or directed evolution .
Application 3: Transfer Dehydrogenation of Alcohols
Summary of the Application
The compound 1-(4-Chlorophenyl)ethanol, which is structurally similar to 2-Chloro-1-(4-chlorophenyl)ethanol, is used to study transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts using olefins as hydrogen acceptors .
Methods of Application or Experimental Procedures
The transfer dehydrogenation is carried out over heterogeneous palladium catalysts . The olefins act as hydrogen acceptors in the reaction .
Results or Outcomes
The study provides insights into the mechanism of transfer dehydrogenation and the role of the catalyst in the reaction .
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(4-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVSIWSINRIEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40980352 | |
Record name | 2-Chloro-1-(4-chlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40980352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-chlorophenyl)ethanol | |
CAS RN |
6378-66-1 | |
Record name | 4-Chloro-α-(chloromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6378-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-alpha-(chloromethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-(4-chlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40980352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-α-(chloromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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